3-(3,4-Dichloro-benzyl)-piperazin-2-one
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Overview
Description
(S)-3-(3,4-Dichlorobenzyl)piperazin-2-one is a chiral compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3,4-Dichlorobenzyl)piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or ethanol.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
In an industrial setting, the production of (S)-3-(3,4-Dichlorobenzyl)piperazin-2-one may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3,4-Dichlorobenzyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction could produce an amine.
Scientific Research Applications
(S)-3-(3,4-Dichlorobenzyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-3-(3,4-Dichlorobenzyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-(3,4-Dichlorobenzyl)piperazin-2-one: The enantiomer of the compound, which may have different biological activities.
3-(3,4-Dichlorobenzyl)piperazine: A related compound without the ketone group.
3-(3,4-Dichlorophenyl)piperazine: A similar compound with a phenyl group instead of a benzyl group.
Uniqueness
(S)-3-(3,4-Dichlorobenzyl)piperazin-2-one is unique due to its specific chiral configuration and the presence of both the piperazine and benzyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12Cl2N2O |
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Molecular Weight |
259.13 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H12Cl2N2O/c12-8-2-1-7(5-9(8)13)6-10-11(16)15-4-3-14-10/h1-2,5,10,14H,3-4,6H2,(H,15,16) |
InChI Key |
MDATXSCGEUTITQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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